molecular formula C21H26N6 B6457101 6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2549029-40-3

6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B6457101
CAS No.: 2549029-40-3
M. Wt: 362.5 g/mol
InChI Key: CMDCBOQFDUJJQK-UHFFFAOYSA-N
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Description

6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C21H26N6 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.22189485 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a pyridine core with various substituents that enhance its biological properties. The presence of a piperazine ring and a cyclopropyl group contributes to its pharmacological profile.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets, such as kinases and receptors. The mechanism may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially impacting cellular signaling processes.
  • Receptor Modulation : It may bind to G-protein coupled receptors (GPCRs), influencing downstream signaling pathways.

In Vitro Studies

Recent studies have evaluated the inhibitory effects of this compound on various kinases, particularly those implicated in disease processes such as cancer and malaria. For instance, research has demonstrated that derivatives of pyrimidine compounds exhibit significant inhibition against Plasmodium falciparum kinases, which are crucial for malaria treatment.

Table 1: Inhibitory Activity Against Kinases

CompoundTarget KinaseIC50 (nM)
Compound APfGSK3250
Compound BPfPK6180
This compoundPfGSK3TBD

Note: TBD - To be determined in ongoing studies.

Case Studies

  • Antimalarial Activity : A study focused on the inhibition of PfGSK3 and PfPK6, where the compound showed promising results in inhibiting these kinases, which are essential for the survival of the malaria parasite. The initial screening indicated that compounds with similar structural motifs had an IC50 value below 200 nM, demonstrating high potency against these targets .
  • Cancer Research : Another study explored the potential anticancer properties of pyrimidine derivatives, including this compound. It was found to inhibit cell proliferation in various cancer cell lines, suggesting its role as a potential chemotherapeutic agent.

Properties

IUPAC Name

6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6/c1-21(2,3)17-12-19(25-20(24-17)16-5-6-16)27-10-8-26(9-11-27)18-7-4-15(13-22)14-23-18/h4,7,12,14,16H,5-6,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDCBOQFDUJJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.